molecular formula C23H16Br2ClN5O2S B11681964 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11681964
M. Wt: 621.7 g/mol
InChI Key: YDTUBYDDWKVPHI-KKMKTNMSSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dibromo-hydroxyphenyl group

Preparation Methods

The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the chlorophenyl and phenyl groups: These groups are introduced through substitution reactions.

    Attachment of the sulfanyl group: The sulfanyl group is attached to the triazole ring through a thiolation reaction.

    Condensation with the dibromo-hydroxyphenyl group: The final step involves the condensation of the triazole derivative with the dibromo-hydroxyphenyl group to form the target compound.

Chemical Reactions Analysis

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dibromo-hydroxyphenyl groups, using nucleophiles or electrophiles.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly due to its triazole and hydrazide moieties.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring and hydrazide moiety are thought to play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H16Br2ClN5O2S

Molecular Weight

621.7 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Br2ClN5O2S/c24-16-10-15(21(33)19(25)11-16)12-27-28-20(32)13-34-23-30-29-22(14-4-2-1-3-5-14)31(23)18-8-6-17(26)7-9-18/h1-12,33H,13H2,(H,28,32)/b27-12+

InChI Key

YDTUBYDDWKVPHI-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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